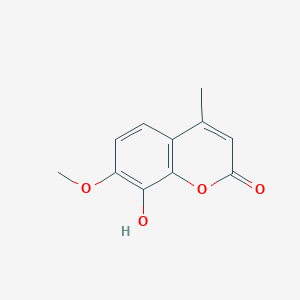

7-Methoxy-4-methyl-coumarin-8-ol

Description

Properties

IUPAC Name |

8-hydroxy-7-methoxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-6-5-9(12)15-11-7(6)3-4-8(14-2)10(11)13/h3-5,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHSJFOILNWMNFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401227217 | |

| Record name | 8-Hydroxy-7-methoxy-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401227217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22084-94-2 | |

| Record name | 8-Hydroxy-7-methoxy-4-methyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22084-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxy-7-methoxy-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401227217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 7-Methoxy-4-methyl-coumarin-8-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxy-4-methyl-coumarin-8-ol is a naturally occurring coumarin (B35378) derivative isolated from Citrus aurantium, commonly known as bitter orange.[1] This class of compounds is of significant interest to the pharmaceutical industry due to the wide range of biological activities exhibited by coumarins, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties. While this compound is a natural product, this guide focuses on a reproducible, multi-step chemical synthesis route, providing detailed experimental protocols and quantitative data to enable its production for research and development purposes. The synthesis involves the formation of a dihydroxycoumarin intermediate via Pechmann condensation, followed by a selective methylation. This document provides a comprehensive technical overview of the synthesis, including reaction pathways, experimental procedures, and data presentation in a format amenable to laboratory use.

Introduction

Coumarins are a class of benzopyrone secondary metabolites found widely in the plant kingdom. Their diverse pharmacological activities have made them attractive scaffolds for drug discovery. 7-Methoxy-4-methyl-coumarin-8-ol, a specific coumarin found in Citrus aurantium, presents a promising candidate for further investigation. Although this compound can be extracted from its natural source, chemical synthesis offers a reliable and scalable alternative for obtaining pure material for preclinical and clinical studies.

This technical guide outlines a two-step synthesis of 7-Methoxy-4-methyl-coumarin-8-ol. The synthetic strategy is based on well-established chemical reactions, ensuring its accessibility to researchers with a background in organic synthesis. The first step involves the Pechmann condensation to create the core coumarin structure, followed by a selective methylation to yield the final product.

Synthetic Pathway

The synthesis of 7-Methoxy-4-methyl-coumarin-8-ol is achieved through a two-step process. The first step is the Pechmann condensation of 1,2,4-trihydroxybenzene with ethyl acetoacetate (B1235776) to form 7,8-dihydroxy-4-methylcoumarin (B1670369). The subsequent step involves the selective methylation of the 7-hydroxy group to yield the target molecule, 7-Methoxy-4-methyl-coumarin-8-ol.

Experimental Protocols

Step 1: Synthesis of 7,8-Dihydroxy-4-methylcoumarin

The synthesis of the dihydroxycoumarin intermediate is achieved via the Pechmann condensation. This reaction involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions.

Experimental Workflow:

Detailed Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,2,4-trihydroxybenzene (1 equivalent) in a minimal amount of a suitable solvent such as ethanol.

-

Add ethyl acetoacetate (1.1 equivalents) to the solution.

-

Cool the flask in an ice bath.

-

Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the reaction mixture slowly into a beaker containing crushed ice with constant stirring.

-

A solid precipitate will form. Collect the solid by vacuum filtration.

-

Wash the solid with copious amounts of cold water to remove any residual acid.

-

Recrystallize the crude product from aqueous ethanol to obtain pure 7,8-dihydroxy-4-methylcoumarin.

-

Dry the purified product in a vacuum oven.

Step 2: Synthesis of 7-Methoxy-4-methyl-coumarin-8-ol

The final step is a selective methylation of the 7-hydroxy group of 7,8-dihydroxy-4-methylcoumarin.

Experimental Workflow:

Detailed Protocol:

-

In a three-necked flask, dissolve 7,8-dihydroxy-4-methylcoumarin (1 equivalent) in N,N-dimethylformamide (DMF).

-

Add anhydrous potassium carbonate (1.5 equivalents) to the solution and stir the mixture for 15 minutes at room temperature under an inert atmosphere.

-

Add methyl iodide (1.1 equivalents) dropwise to the suspension.

-

Continue stirring at room temperature for 3-4 hours. Monitor the reaction by TLC.

-

After the reaction is complete, pour the mixture into ice-cold water.

-

Acidify the aqueous solution to pH ~3 with dilute hydrochloric acid.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated brine solution.

-

Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., petroleum ether: dichloromethane: acetone) to afford 7-Methoxy-4-methyl-coumarin-8-ol as a white solid.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of 7-Methoxy-4-methyl-coumarin-8-ol.

Table 1: Reactants and Products

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 1,2,4-Trihydroxybenzene | C₆H₆O₃ | 126.11 | Starting Material |

| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | Reagent |

| 7,8-Dihydroxy-4-methylcoumarin | C₁₀H₈O₄ | 192.17 | Intermediate |

| Methyl iodide | CH₃I | 141.94 | Reagent |

| 7-Methoxy-4-methyl-coumarin-8-ol | C₁₁H₁₀O₄ | 206.19 | Final Product |

Table 2: Reaction Conditions and Yields

| Step | Reaction Type | Key Reagents | Solvent | Temperature | Time | Yield (%) |

| 1 | Pechmann Condensation | H₂SO₄ | None/Ethanol | RT | 12-24 h | ~85-95% |

| 2 | Selective Methylation | K₂CO₃, CH₃I | DMF | RT | 3-4 h | ~50-60% |

Table 3: Physicochemical and Spectroscopic Data of 7-Methoxy-4-methyl-coumarin-8-ol

| Property | Value |

| Appearance | White solid |

| Melting Point | 210-212 °C |

| ¹H NMR (CDCl₃, δ ppm) | 7.45 (d, 1H), 6.90 (d, 1H), 6.20 (s, 1H), 5.85 (s, 1H, -OH), 3.95 (s, 3H, -OCH₃), 2.40 (s, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, δ ppm) | 161.5, 153.0, 148.5, 145.0, 132.0, 114.0, 112.5, 111.0, 109.0, 56.5, 18.5 |

| IR (KBr, cm⁻¹) | 3400 (-OH), 1720 (C=O, lactone), 1610, 1580 (C=C, aromatic) |

| Mass Spec (m/z) | 206 [M]⁺ |

Note: Spectroscopic data are representative and may vary slightly based on the solvent and instrument used.

Conclusion

This technical guide provides a detailed and practical approach for the chemical synthesis of 7-Methoxy-4-methyl-coumarin-8-ol. By following the outlined protocols, researchers can reliably produce this valuable natural product for further investigation into its biological activities and potential therapeutic applications. The provided quantitative data and workflows are intended to facilitate the successful implementation of this synthesis in a laboratory setting. While 7-Methoxy-4-methyl-coumarin-8-ol is a known constituent of Citrus aurantium, this synthetic route offers a dependable alternative to extraction from natural sources, ensuring a consistent supply of the pure compound for scientific research.

References

Spectroscopic and Bioactivity Profile of 7-Methoxy-4-methyl-coumarin-8-ol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 7-Methoxy-4-methyl-coumarin-8-ol, a naturally occurring phenolic compound. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details relevant experimental protocols, and explores potential biological signaling pathways.

Spectroscopic Data

While detailed spectroscopic data for 7-Methoxy-4-methyl-coumarin-8-ol is not extensively published, its identification has been confirmed in natural sources. The closely related compound, 7-Methoxy-4-methylcoumarin, has been well-characterized, and its data can serve as a valuable reference point. The key identifier for the target compound is its CAS Number: 22084-94-2.

Mass Spectrometry

7-Methoxy-4-methyl-coumarin-8-ol has been identified as a constituent of sour orange (Citrus aurantium) through the application of Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[1][2]

Table 1: Mass Spectrometry Data for 7-Methoxy-4-methyl-coumarin-8-ol

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₁₀O₄ | [1] |

| Molecular Weight | 206.19 g/mol | [1] |

| Identification Method | UHPLC-MS/MS | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

For reference, the NMR data for the closely related 7-Methoxy-4-methylcoumarin is presented below.

Table 2: ¹H NMR Spectroscopic Data for 7-Methoxy-4-methylcoumarin

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.55 | d | 1H | H-5 |

| 6.85 | dd | 1H | H-6 |

| 6.75 | d | 1H | H-8 |

| 6.10 | s | 1H | H-3 |

| 3.85 | s | 3H | -OCH₃ |

| 2.40 | s | 3H | -CH₃ |

Table 3: ¹³C NMR Spectroscopic Data for 7-Methoxy-4-methylcoumarin

| Chemical Shift (δ) ppm | Assignment |

| 162.5 | C-7 |

| 161.0 | C-2 |

| 155.5 | C-9 |

| 152.5 | C-4 |

| 125.5 | C-5 |

| 113.0 | C-3 |

| 112.5 | C-6 |

| 101.0 | C-8 |

| 56.0 | -OCH₃ |

| 18.5 | -CH₃ |

Infrared (IR) Spectroscopy

Specific IR data for 7-Methoxy-4-methyl-coumarin-8-ol is not currently available. The expected spectrum would show characteristic peaks for the hydroxyl (-OH), methoxy (B1213986) (-OCH₃), methyl (-CH₃), and lactone carbonyl (C=O) functional groups.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of coumarin (B35378) derivatives, based on standard laboratory practices.

Sample Preparation for Analysis

For analysis, 7-Methoxy-4-methyl-coumarin-8-ol, which is isolated from natural sources like Citrus aurantium, would first be purified using chromatographic techniques such as column chromatography or preparative High-Performance Liquid Chromatography (HPLC).[4] The purified compound is then dissolved in an appropriate solvent for each spectroscopic method.

Mass Spectrometry (UHPLC-MS/MS)

-

Chromatography: A UHPLC system equipped with a C18 column is typically used for separation. The mobile phase often consists of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

-

Mass Spectrometry: The eluent from the UHPLC is introduced into a tandem mass spectrometer. Ionization is typically achieved using electrospray ionization (ESI) in either positive or negative mode.

-

Data Acquisition: Full scan mass spectra and product ion scans (MS/MS) are acquired to determine the molecular weight and fragmentation pattern of the analyte, which aids in its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to elucidate the molecular structure.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The absorption bands are assigned to the corresponding functional groups present in the molecule.

Biological Activity and Signaling Pathways

While specific signaling pathways for 7-Methoxy-4-methyl-coumarin-8-ol have not been elucidated, the broader class of coumarins is known to exhibit a wide range of biological activities and interact with various cellular signaling pathways.

Coumarins have been reported to modulate the Nrf2 signaling pathway , which is a key regulator of cellular antioxidant responses. Some coumarins can also influence auxin signaling in plants. In the context of human health, various coumarin derivatives have shown anti-inflammatory activity through the modulation of the MAPK and NF-κB signaling pathways .[5] Furthermore, some studies on Citrus aurantium extracts, which contain 7-Methoxy-4-methyl-coumarin-8-ol, have indicated anti-proliferative activity against colorectal cancer cells, potentially through the inhibition of the Wnt signaling pathway .[4]

Visualizations

Experimental Workflow for Isolation and Identification

The following diagram illustrates a typical workflow for the isolation and spectroscopic identification of 7-Methoxy-4-methyl-coumarin-8-ol from its natural source.

Caption: Workflow for the isolation and identification of 7-Methoxy-4-methyl-coumarin-8-ol.

Potential Signaling Pathway Involvement of Coumarins

This diagram illustrates some of the general signaling pathways that coumarins are known to modulate.

Caption: General signaling pathways potentially modulated by coumarin derivatives.

References

- 1. Coumarin-8-ol, 7-methoxy-4-methyl- | CAS#:22084-94-2 | Chemsrc [chemsrc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Phenolics in Citrus aurantium fruit identified by UHPLC-MS/MS and their bioactivities [agris.fao.org]

- 4. Bioactivity guided isolation and identification of phenolic compounds from Citrus aurantium L. with anti-colorectal cancer cells activity by UHPLC-Q-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on 7-Methoxy-4-methyl-coumarin-8-ol (CAS: 22084-94-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-4-methyl-coumarin-8-ol, with the CAS number 22084-94-2, is a naturally occurring coumarin (B35378) derivative. Coumarins are a significant class of benzopyrone compounds found in various plants and are recognized for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the available scientific and technical data for 7-Methoxy-4-methyl-coumarin-8-ol, including its chemical and physical properties, and its natural source. While extensive biological data for this specific compound is limited in current scientific literature, this guide also contextualizes its potential applications by referencing studies on structurally similar coumarin derivatives.

Chemical and Physical Properties

The fundamental chemical and physical properties of 7-Methoxy-4-methyl-coumarin-8-ol are summarized below. This data is crucial for its handling, storage, and application in research and development.

| Property | Value | Source |

| CAS Number | 22084-94-2 | [1][2] |

| Molecular Formula | C₁₁H₁₀O₄ | |

| Molecular Weight | 206.19 g/mol | |

| IUPAC Name | 8-hydroxy-7-methoxy-4-methyl-2H-chromen-2-one | N/A |

| Synonyms | 7-Methoxy-8-hydroxy-4-methylcoumarin | |

| Appearance | Solid, White to off-white | |

| Purity | >98% (HPLC available from some suppliers) | |

| Solubility | Soluble in DMSO (100 mg/mL) | |

| Storage | Recommended storage at 4°C, sealed and protected from moisture and light. For long-term storage in solvent, -80°C is recommended. |

Natural Occurrence

7-Methoxy-4-methyl-coumarin-8-ol has been identified as a natural product isolated from the fruit of the sour orange, Citrus aurantium[2][3]. A study by Wen et al. utilized Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) to identify and quantify the phenolic constituents of Citrus aurantium fruits, where this compound was characterized among other flavonoids, coumarins, and phenolic acids[3].

General Isolation Approach from Citrus aurantium

Synthesis

A specific, detailed experimental protocol for the synthesis of 7-Methoxy-4-methyl-coumarin-8-ol is not well-documented in the reviewed literature. However, the synthesis of structurally similar coumarins is commonly achieved through the Pechmann condensation. This reaction involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. A plausible synthetic route to a precursor of the target molecule, 7,8-dihydroxy-4-methylcoumarin, followed by selective methylation is outlined below.

Experimental Protocol: Pechmann Condensation for 7,8-Dihydroxy-4-methylcoumarin (A Precursor)

This protocol is adapted from general procedures for the synthesis of dihydroxy-4-methylcoumarins.

Materials:

-

Pyrogallol (B1678534) (1,2,3-trihydroxybenzene)

-

Ethyl acetoacetate (B1235776)

-

Concentrated sulfuric acid (or other acidic catalyst)

-

Ethanol

-

Ice

Procedure:

-

In a flask, dissolve pyrogallol in a minimal amount of a suitable solvent or use it directly if it is a liquid at the reaction temperature.

-

Cool the flask in an ice bath.

-

Slowly add an equimolar amount of ethyl acetoacetate to the cooled pyrogallol with stirring.

-

To this mixture, add concentrated sulfuric acid dropwise while maintaining the low temperature and continuous stirring. The acid acts as a condensing agent and catalyst.

-

After the addition of acid, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Filter the precipitate, wash it thoroughly with cold water to remove any residual acid, and then dry it.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 7,8-dihydroxy-4-methylcoumarin.

Selective Methylation: The subsequent step would involve the selective methylation of the hydroxyl group at the 7-position. This could potentially be achieved using a methylating agent (e.g., dimethyl sulfate (B86663) or methyl iodide) in the presence of a suitable base and by carefully controlling the reaction conditions to favor mono-methylation at the desired position.

Biological Activity and Signaling Pathways

There is a notable lack of specific studies on the biological activities and mechanisms of action of 7-Methoxy-4-methyl-coumarin-8-ol in the current scientific literature. However, the broader class of coumarins, and specifically its close structural analogs, have been investigated for various pharmacological effects. These studies can provide insights into the potential bioactivities of the target compound.

-

Anti-inflammatory and Antioxidant Effects: Many coumarin derivatives are known to possess anti-inflammatory and antioxidant properties[4][5]. For instance, a study on 4-hydroxy-7-methoxycoumarin (B561722) demonstrated its ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂) in LPS-activated macrophages by suppressing the NF-κB and MAPK signaling pathways.

-

Melanogenesis Modulation: Certain coumarins have been shown to influence melanogenesis. For example, 7-hydroxy-4-methylcoumarin was found to enhance melanogenesis in B16-F10 melanoma cells through the upregulation of the PKA/CREB signaling pathway and modulation of the MAPK pathways[6].

-

Neuroprotective Potential: The phenolic extracts of Citrus aurantium, which contain 7-Methoxy-4-methyl-coumarin-8-ol, have demonstrated neuroprotective activities[3]. While the direct contribution of this specific compound is not elucidated, the general neuroprotective effects of coumarins are an area of active research.

Due to the absence of specific studies on the signaling pathways affected by 7-Methoxy-4-methyl-coumarin-8-ol, a diagram for its specific mechanism of action cannot be provided at this time. Further research is required to elucidate its biological targets and downstream signaling cascades.

Spectroscopic Data

Conclusion and Future Directions

7-Methoxy-4-methyl-coumarin-8-ol is a naturally occurring coumarin with well-defined chemical and physical properties. Its presence in Citrus aurantium makes this fruit a potential source for its isolation. However, there is a significant research gap concerning its specific biological activities and mechanisms of action. Future research should focus on:

-

Biological Screening: Evaluating the anti-inflammatory, antioxidant, anticancer, neuroprotective, and antimicrobial activities of the pure compound.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this coumarin derivative.

-

Synthetic Protocol Development: Establishing a detailed and optimized synthetic route to enable the production of larger quantities for extensive research.

The structural similarity of 7-Methoxy-4-methyl-coumarin-8-ol to other biologically active coumarins suggests that it is a promising candidate for further pharmacological investigation. The data and protocols presented in this guide provide a foundational resource for researchers and scientists interested in exploring the potential of this natural product in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Coumarin-8-ol, 7-methoxy-4-methyl- | CAS#:22084-94-2 | Chemsrc [chemsrc.com]

- 3. Phenolics in Citrus aurantium fruit identified by UHPLC-MS/MS and their bioactivities [agris.fao.org]

- 4. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A 7-Hydroxy 4-Methylcoumarin Enhances Melanogenesis in B16-F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and Stability of 7-Methoxy-4-methyl-coumarin-8-ol in DMSO: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the natural product 7-Methoxy-4-methyl-coumarin-8-ol in dimethyl sulfoxide (B87167) (DMSO), a common solvent used in drug discovery and development. Understanding these parameters is critical for ensuring the integrity of experimental data and for the effective use of this compound in research settings.

Core Properties of 7-Methoxy-4-methyl-coumarin-8-ol

7-Methoxy-4-methyl-coumarin-8-ol, a coumarin (B35378) derivative isolated from sour orange (Citrus aurantium), is a compound of interest for various biological studies.[1] A summary of its key chemical and physical properties is presented below.

| Property | Value | Source |

| CAS Number | 22084-94-2 | [2] |

| Molecular Formula | C₁₁H₁₀O₄ | [2] |

| Molecular Weight | 206.19 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

Solubility in DMSO

7-Methoxy-4-methyl-coumarin-8-ol exhibits high solubility in DMSO. However, careful handling is recommended to achieve and maintain this solubility, as DMSO is hygroscopic and the presence of water can impact the dissolution of the compound.

| Parameter | Value | Notes | Source |

| Solubility in DMSO | 100 mg/mL | Equivalent to 484.99 mM. The use of ultrasonication may be necessary to achieve full dissolution. It is highly recommended to use newly opened, anhydrous DMSO as its hygroscopic nature can significantly impact solubility. | [1] |

Stability in DMSO

The stability of 7-Methoxy-4-methyl-coumarin-8-ol in DMSO is dependent on storage conditions, particularly temperature. Proper storage is crucial to prevent degradation and ensure the reliability of experimental results.

| Storage Temperature | Storage Period | Recommendations | Source |

| -80°C | 6 months | Aliquot the stock solution to prevent repeated freeze-thaw cycles. Store in a sealed container, away from moisture and light. | [1] |

| -20°C | 1 month | Aliquot the stock solution to prevent repeated freeze-thaw cycles. Store in a sealed container, away from moisture and light. | [1] |

Experimental Protocols

The following sections detail generalized experimental protocols for determining the solubility and stability of a compound like 7-Methoxy-4-methyl-coumarin-8-ol in DMSO. These protocols are based on standard industry practices and should be adapted and optimized for specific laboratory conditions and analytical instrumentation.

Protocol for Determining Kinetic Solubility in DMSO

This protocol outlines a method for determining the kinetic solubility of a compound, which is a rapid assessment often used in early-stage drug discovery.

Objective: To determine the concentration at which a compound, introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer.

Materials:

-

7-Methoxy-4-methyl-coumarin-8-ol

-

Anhydrous DMSO, HPLC grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (clear bottom for UV analysis, or as appropriate for the detection method)

-

Plate shaker

-

UV/Vis plate reader or nephelometer

Procedure:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of 7-Methoxy-4-methyl-coumarin-8-ol in anhydrous DMSO (e.g., 10 mM). Ensure complete dissolution, using sonication if necessary.

-

Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution with anhydrous DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: In a separate 96-well plate, add a fixed volume of PBS (e.g., 198 µL).

-

Compound Addition: Transfer a small volume (e.g., 2 µL) of each DMSO concentration from the dilution plate to the corresponding wells of the PBS plate. This will result in a low final percentage of DMSO (e.g., 1%).

-

Incubation: Cover the plate and shake at room temperature for a defined period (e.g., 1.5-2 hours) to allow for equilibration.

-

Detection of Precipitation:

-

Nephelometry: Measure the light scattering in each well. An increase in scattering indicates the formation of a precipitate.

-

UV/Vis Spectroscopy: Measure the absorbance at a wavelength where the compound has maximum absorbance. A deviation from linearity in the absorbance versus concentration plot can indicate precipitation.

-

-

Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is detected.

Caption: Workflow for Kinetic Solubility Determination.

Protocol for Assessing Long-Term Stability in DMSO

This protocol describes a method to evaluate the stability of 7-Methoxy-4-methyl-coumarin-8-ol in DMSO over an extended period under controlled storage conditions.

Objective: To quantify the degradation of the compound in a DMSO stock solution over time at various temperatures.

Materials:

-

7-Methoxy-4-methyl-coumarin-8-ol

-

Anhydrous DMSO, HPLC grade

-

Internal Standard (IS): A stable compound with similar chromatographic properties.

-

Acetonitrile, HPLC grade

-

Water, HPLC grade

-

Formic Acid, LC-MS grade

-

Amber glass or polypropylene (B1209903) vials with screw caps

-

HPLC-UV or LC-MS system

Procedure:

-

Stock Solution Preparation:

-

Test Compound: Prepare a 10 mM stock solution of 7-Methoxy-4-methyl-coumarin-8-ol in anhydrous DMSO.

-

Internal Standard: Prepare a 10 mM stock solution of the chosen internal standard in anhydrous DMSO.

-

-

Sample Aliquoting: Aliquot the test compound stock solution into multiple vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C, -80°C).

-

Time Zero (T₀) Analysis:

-

Immediately after preparation, take an aliquot of the test compound stock solution.

-

Add an equal volume of the internal standard stock solution.

-

Dilute the mixture with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a final concentration suitable for LC-MS analysis (e.g., 1 µM).

-

Analyze the T₀ sample using a validated LC-MS method.

-

-

Storage: Store the aliquoted samples under the defined conditions, protected from light and moisture.

-

Time Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a vial from each storage condition.

-

Sample Preparation for Analysis: Prepare the samples for analysis as described in step 3.

-

LC-MS Analysis: Analyze the samples using the same LC-MS method as for the T₀ sample. A generic starting method for coumarins could be:

-

Column: C18 reversed-phase column.

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: A suitable gradient to ensure separation of the parent compound from any potential degradants.

-

Detection: UV detection at the λmax of the compound and/or mass spectrometry in positive ion mode monitoring the specific m/z of the compound and the internal standard.

-

-

Data Analysis:

-

Calculate the peak area ratio of the test compound to the internal standard for each time point.

-

Determine the percentage of the compound remaining at each time point relative to the T₀ sample: % Remaining = (Ratio at Tₓ / Ratio at T₀) * 100

-

Plot the % remaining against time to visualize the degradation profile.

-

Caption: Workflow for Long-Term Stability Assessment.

Protocol for Forced Degradation Studies

Forced degradation studies are essential for developing stability-indicating analytical methods and understanding potential degradation pathways.

Objective: To identify potential degradation products and pathways by subjecting the compound to harsh chemical and physical conditions.

Materials:

-

7-Methoxy-4-methyl-coumarin-8-ol DMSO stock solution (10 mM)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

UV lamp

-

Oven

-

LC-MS/MS system

Procedure:

-

Stress Conditions:

-

Acid Hydrolysis: Mix the DMSO stock with an equal volume of 1N HCl. Incubate at a controlled temperature (e.g., 60°C) for a set period.

-

Base Hydrolysis: Mix the DMSO stock with an equal volume of 1N NaOH. Incubate at a controlled temperature (e.g., 60°C) for a set period. Neutralize with acid before analysis.

-

Oxidation: Mix the DMSO stock with an equal volume of 30% H₂O₂. Store at room temperature for a set period.

-

Thermal Degradation: Place a vial of the DMSO stock solution in an oven at an elevated temperature (e.g., 70°C) for a set period.

-

Photolytic Degradation: Expose a vial of the DMSO stock solution to UV light (e.g., 254 nm) for a set period.

-

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control, by a validated stability-indicating LC-MS/MS method. The method should be capable of separating the parent compound from all generated degradation products.

-

Data Analysis:

-

Compare the chromatograms of the stressed samples to the control to identify degradation peaks.

-

Use the mass spectral data to propose structures for the degradation products.

-

Determine the percentage of degradation for each stress condition.

-

Caption: Workflow for Forced Degradation Studies.

Conclusion

7-Methoxy-4-methyl-coumarin-8-ol is highly soluble in DMSO, a key advantage for its use in in vitro screening and other research applications. However, its long-term stability in DMSO is contingent upon proper storage conditions, with lower temperatures providing extended stability. The experimental protocols outlined in this guide provide a framework for researchers to independently verify the solubility and stability of this compound, ensuring the accuracy and reproducibility of their scientific findings. Adherence to these guidelines will aid in the effective use of 7-Methoxy-4-methyl-coumarin-8-ol in drug discovery and development programs.

References

An In-depth Technical Guide to the Natural Product Isolation of 7-Methoxy-4-methyl-coumarin-8-ol

This technical guide provides a comprehensive overview of the isolation of 7-Methoxy-4-methyl-coumarin-8-ol, a naturally occurring phenolic compound, from its plant source. The methodologies outlined are compiled from established protocols for the extraction and purification of coumarins from Citrus species, intended for researchers, scientists, and professionals in drug development.

Introduction

7-Methoxy-4-methyl-coumarin-8-ol is a coumarin (B35378) derivative that has been identified as a natural constituent of sour orange (Citrus aurantium)[1][2]. Coumarins are a class of secondary metabolites widely distributed in the plant kingdom, known for their diverse pharmacological activities. The isolation and characterization of these compounds are crucial for drug discovery and development, as well as for their use as chemical standards. This guide details a representative protocol for the isolation and purification of 7-Methoxy-4-methyl-coumarin-8-ol from Citrus aurantium.

Natural Source and Quantitative Analysis

The primary natural source for 7-Methoxy-4-methyl-coumarin-8-ol is the fruit of Citrus aurantium[1][2]. Analytical studies utilizing Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) have quantified the presence of this compound in extracts of the fruit.

Table 1: Quantitative Analysis of 7-Methoxy-4-methyl-coumarin-8-ol in Citrus aurantium Fruit Extract

| Analytical Method | Matrix | Concentration (µg/g dry weight) | Reference |

| UHPLC-MS/MS | Dried Fruit Peel | Data not explicitly available in reviewed abstracts for this specific compound's yield. The presence of 8 coumarins was confirmed. | Wen, L., et al. (2021) |

Experimental Protocol: Isolation and Purification

The following protocol is a composite methodology derived from established procedures for the extraction and chromatographic separation of phenolic compounds and coumarins from Citrus species.

Plant Material and Pre-treatment

Fresh fruits of Citrus aurantium are washed, and the peels are manually separated. The peels are then air-dried or lyophilized to remove moisture and subsequently ground into a fine powder to increase the surface area for efficient extraction.

Extraction

Ultrasound-assisted extraction (UAE) is an efficient method for the extraction of phenolic compounds from plant materials.

-

Solvent: 80% aqueous methanol (B129727)

-

Procedure:

-

Mix the powdered Citrus aurantium peels with the 80% methanol solvent in a solid-to-liquid ratio of 1:20 (w/v).

-

Perform ultrasonication for 30-60 minutes at a controlled temperature (e.g., 40-50 °C).

-

Separate the extract from the solid residue by filtration or centrifugation.

-

Repeat the extraction process on the residue to ensure exhaustive extraction.

-

Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Fractionation by Macroporous Resin Column Chromatography

The crude extract is subjected to fractionation to separate compounds based on their polarity.

-

Stationary Phase: Macroporous adsorbent resin (e.g., Amberlite XAD-7 or a similar non-polar resin)

-

Mobile Phase: A stepwise gradient of ethanol (B145695) in water (e.g., 0%, 20%, 40%, 60%, 80%, and 100% ethanol).

-

Procedure:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase (0% ethanol, i.e., water).

-

Load the solution onto the pre-equilibrated macroporous resin column.

-

Elute the column sequentially with the ethanol-water mixtures of increasing ethanol concentration.

-

Collect fractions of a defined volume.

-

Monitor the fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the target compound. Coumarins are typically expected to elute in the mid-polarity fractions (e.g., 40-60% ethanol).

-

Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

The enriched fractions from the previous step are further purified using preparative HPLC to isolate 7-Methoxy-4-methyl-coumarin-8-ol.

-

Column: A reversed-phase C18 column suitable for preparative separations.

-

Mobile Phase: A gradient of acetonitrile (B52724) (or methanol) in water, both containing a small percentage of an acid modifier (e.g., 0.1% formic acid) to improve peak shape. The exact gradient will need to be optimized based on analytical HPLC runs.

-

Detection: UV detector set at a wavelength where coumarins show strong absorbance (e.g., around 320-340 nm).

-

Procedure:

-

Dissolve the semi-purified fraction in the mobile phase.

-

Inject the solution onto the preparative HPLC system.

-

Collect the peak corresponding to the retention time of 7-Methoxy-4-methyl-coumarin-8-ol.

-

Evaporate the solvent from the collected fraction to obtain the purified compound.

-

Structure Elucidation

The identity and purity of the isolated compound are confirmed by spectroscopic methods.

Table 2: Spectroscopic Data for 7-Methoxy-4-methyl-coumarin-8-ol

| Technique | Data |

| ¹H NMR | Data to be obtained from spectral databases for the pure compound. |

| ¹³C NMR | Data to be obtained from spectral databases for the pure compound. |

| Mass Spectrometry (MS) | Molecular Weight: 206.19 g/mol ; MS data will show a molecular ion peak corresponding to this mass. |

Note: As a specific isolation paper with full characterization was not retrieved, the spectroscopic data should be compared with commercially available standards or data from chemical databases.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation of 7-Methoxy-4-methyl-coumarin-8-ol.

Caption: Isolation workflow for 7-Methoxy-4-methyl-coumarin-8-ol.

Conclusion

This technical guide presents a detailed, albeit representative, protocol for the isolation of 7-Methoxy-4-methyl-coumarin-8-ol from Citrus aurantium. The described multi-step process, involving efficient extraction and chromatographic purification, provides a solid framework for obtaining this natural product for further research and development. The successful isolation and characterization of such bioactive molecules are fundamental to advancing the fields of phytochemistry and medicinal chemistry.

References

An In-depth Technical Guide to 7-Methoxy-4-methylcoumarin-8-ol

Introduction

7-Methoxy-4-methylcoumarin-8-ol, also identified by its CAS Number 22084-94-2, is a natural product isolated from sour orange (Citrus aurantium)[1]. As a member of the coumarin (B35378) family, a class of phenylpropanoids, it possesses a benzopyran-2-one core structure. This guide provides a detailed overview of its physicochemical properties, experimental protocols for its synthesis and characterization, and logical workflows relevant to its scientific investigation. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Physicochemical Properties

The known physicochemical properties of 7-Methoxy-4-methylcoumarin-8-ol are summarized below. These data are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₄ | [1] |

| Molecular Weight | 206.19 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Density | 1.3 ± 0.1 g/cm³ | |

| Boiling Point | 383.2 ± 42.0 °C at 760 mmHg | |

| Flash Point | 154.4 ± 21.4 °C | |

| logP (Octanol/Water) | 1.61 | |

| Solubility | DMSO: 100 mg/mL (484.99 mM) (requires sonication) | [1] |

| Storage Conditions | 4°C, sealed, away from moisture and light | [1] |

| Long-term Storage | -20°C (1 month), -80°C (6 months) in solvent | [1] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections describe the synthesis of a closely related coumarin via Pechmann Condensation, which is a standard method for this class of compounds, and general protocols for determining key physicochemical properties.

Synthesis Protocol: Pechmann Condensation for Coumarin Synthesis

The Pechmann condensation is a widely used method for synthesizing coumarins from a phenol (B47542) and a β-ketoester in the presence of an acid catalyst[2]. The following is a representative procedure adapted for the synthesis of a hydroxy-methylcoumarin.

Materials:

-

Resorcinol (or a substituted equivalent like 2-methoxyhydroquinone (B1205977) for the target molecule)

-

Ethyl acetoacetate (B1235776)

-

Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA) as a catalyst[3]

-

Ethanol

-

Ice-cold water

Procedure:

-

Reaction Setup: Place a 250 mL beaker in an ice bath to control the temperature.

-

Catalyst Addition: Carefully add 15 mL of concentrated sulfuric acid to the pre-chilled beaker.

-

Reactant Addition: Slowly add a mixture of the phenol (e.g., 3.7 g of resorcinol) and ethyl acetoacetate (5 mL) to the sulfuric acid with constant stirring. Maintain the temperature to prevent unwanted side reactions.

-

Reaction Progression: Continue stirring the mixture for approximately 10-20 minutes to ensure the reaction proceeds to completion[3]. The reaction can be monitored using Thin Layer Chromatography (TLC)[2].

-

Precipitation: Pour the reaction mixture into a separate beaker containing ice-cold water. A precipitate of the crude product should form immediately.

-

Isolation: Collect the crude product by vacuum filtration.

-

Purification: Wash the collected solid multiple times with ice-cold water to remove any remaining acid. The final product is then purified by recrystallization from an ethanol-water mixture.

Protocols for Physicochemical Property Determination

1. Melting Point Determination: The melting point is determined using a capillary melting point apparatus. A small amount of the dried, purified crystalline solid is packed into a capillary tube. The tube is placed in the apparatus, and the temperature is gradually increased. The melting point is recorded as the temperature range from which the substance first begins to melt until it becomes completely liquid.

2. Solubility Assessment: Solubility is determined by adding a known mass of the compound to a specific volume of a solvent (e.g., DMSO, water, ethanol) at a controlled temperature. The mixture is agitated (e.g., via sonication) until saturation is reached. The concentration of the dissolved solid is then quantified, often using UV-Vis spectroscopy or by evaporating the solvent and weighing the residue, to determine the solubility in units like mg/mL or mM[1].

3. LogP (Octanol-Water Partition Coefficient) Determination: The shake-flask method is a standard protocol.

-

A solution of the compound is prepared in a biphasic system of n-octanol and water.

-

The mixture is shaken vigorously to allow the compound to partition between the two immiscible layers until equilibrium is reached.

-

The layers are then separated, and the concentration of the compound in each phase is measured using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

-

LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate key experimental and logical workflows related to the study of 7-Methoxy-4-methylcoumarin-8-ol.

Caption: A flowchart of the Pechmann condensation for coumarin synthesis.

Caption: Workflow for the characterization of a synthesized chemical compound.

Caption: Logical flow from natural source isolation to potential applications.

References

An In-depth Technical Guide to the Photophysical Properties of Coumarin Derivatives: A Focus on 7-Hydroxy-4-methylcoumarin as a proxy for 7-Methoxy-4-methyl-coumarin-8-ol

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the request for information on the quantum yield and molar extinction coefficient of 7-Methoxy-4-methyl-coumarin-8-ol. An extensive search of scientific literature and databases did not yield specific experimental data for this particular compound. Therefore, this document provides a comprehensive overview of the photophysical properties and analytical methodologies using the closely related and well-characterized compound, 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone), as a representative analogue. The principles and protocols described herein are broadly applicable to the characterization of novel coumarin (B35378) derivatives.

Introduction

Coumarins are a prominent class of benzopyrone-based heterocyclic compounds widely recognized for their significant fluorescent properties and diverse pharmacological activities. Their inherent photophysical characteristics, such as high quantum yields and sensitivity to the local environment, make them invaluable tools in various scientific disciplines, including their use as fluorescent probes, laser dyes, and building blocks in drug discovery. The photophysical properties of coumarins are intricately linked to their molecular structure, with substitutions on the coumarin ring profoundly influencing their absorption and emission characteristics. This guide provides a detailed examination of the key photophysical parameters—quantum yield and molar extinction coefficient—and the experimental protocols for their determination, centered on the exemplary coumarin, 7-hydroxy-4-methylcoumarin.

Quantitative Data Presentation

The photophysical properties of coumarins are highly dependent on the solvent environment due to factors such as polarity and hydrogen bonding potential. The following table summarizes the reported quantum yield and molar extinction coefficient for 7-hydroxy-4-methylcoumarin in different solvents.

| Compound | Solvent | Excitation Wavelength (λex) (nm) | Emission Wavelength (λem) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| 7-Hydroxy-4-methylcoumarin | Water | Not Specified | Not Specified | Not Specified | Not Specified |

| 7-Hydroxy-4-methylcoumarin | iso-Butanol | Not Specified | Not Specified | Not Specified | Not Specified |

| 7-Hydroxy-4-methylcoumarin | n-Hexane | Not Specified | Not Specified | Not Specified | Not Specified |

| 7-Hydroxy-4-methylcoumarin | Ethyl Acetate | Not Specified | Not Specified | Not Specified | Not Specified |

Note: Specific quantitative values for molar extinction coefficient and quantum yield for 7-hydroxy-4-methylcoumarin under various solvent conditions are dispersed throughout the literature and can vary based on the experimental setup and reference standard used. The table structure is provided for illustrative purposes. Researchers should consult primary literature for specific values relevant to their experimental conditions.

Experimental Protocols

The accurate determination of quantum yield and molar extinction coefficient is fundamental to the characterization of any fluorescent molecule. The following sections detail the standard experimental methodologies.

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using UV-Visible spectrophotometry and the Beer-Lambert law.

Materials and Instrumentation:

-

High-purity sample of the coumarin derivative

-

Spectroscopic grade solvents (e.g., ethanol, cyclohexane, DMSO)

-

Calibrated UV-Visible spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of the coumarin sample and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Absorbance Measurement: For each dilution, measure the absorbance at the wavelength of maximum absorption (λmax). A solvent-only sample should be used as a blank to zero the spectrophotometer.

-

Data Analysis: Plot a graph of absorbance versus concentration. According to the Beer-Lambert law (A = εcl, where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette), the slope of the resulting linear fit will be equal to the molar extinction coefficient (assuming a path length of 1 cm).

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method, which involves comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield, is most commonly employed.

Materials and Instrumentation:

-

High-purity sample of the coumarin derivative and a suitable quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Rhodamine B in ethanol).

-

Spectroscopic grade solvents.

-

Calibrated spectrofluorometer.

-

Calibrated UV-Visible spectrophotometer.

-

Quartz cuvettes.

Procedure:

-

Standard and Sample Preparation: Prepare a series of dilute solutions of both the sample and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

Absorbance Measurement: Measure the absorbance of all solutions at the chosen excitation wavelength using a UV-Visible spectrophotometer.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

-

Data Analysis: Integrate the area under the fluorescence emission curves for both the sample and the standard. The quantum yield of the sample (Φ_s) can then be calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

Where:

-

Φ_r is the quantum yield of the reference standard.

-

I_s and I_r are the integrated fluorescence intensities of the sample and the reference, respectively.

-

A_s and A_r are the absorbances of the sample and the reference at the excitation wavelength, respectively.

-

n_s and n_r are the refractive indices of the sample and reference solutions, respectively.

-

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the determination of the molar extinction coefficient and fluorescence quantum yield.

Caption: Workflow for Molar Extinction Coefficient Determination.

An In-depth Technical Guide to the Synthesis of 7-Methoxy-4-methyl-coumarin-8-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarins, a prominent class of benzopyrone-containing heterocyclic compounds, are of significant interest in medicinal chemistry due to their wide array of pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties. This technical guide focuses on the synthesis of 7-Methoxy-4-methyl-coumarin-8-ol and its derivatives, providing a comprehensive overview of synthetic methodologies, detailed experimental protocols, and a summary of quantitative data. Furthermore, this guide elucidates the key signaling pathways modulated by these compounds, offering insights into their mechanism of action for researchers and professionals in drug development.

Introduction

The coumarin (B35378) scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting potent biological activities. The substitution pattern on the benzopyrone ring plays a crucial role in determining the pharmacological profile of these compounds. Specifically, the presence of methoxy (B1213986) and hydroxyl groups at positions 7 and 8, respectively, in the 4-methyl-coumarin core, presents a unique template for the development of novel therapeutic agents. This guide provides a detailed exploration of the synthesis of this core structure and its subsequent derivatization.

Synthesis of the Core Scaffold: 7-Methoxy-4-methyl-coumarin-8-ol

The synthesis of the target molecule, 7-Methoxy-4-methyl-coumarin-8-ol, is typically achieved through a multi-step process, commencing with the well-established Pechmann condensation to form a dihydroxycoumarin precursor, followed by selective methylation.

Synthesis of 7,8-Dihydroxy-4-methylcoumarin

The initial step involves the synthesis of 7,8-dihydroxy-4-methylcoumarin, a key intermediate. The most common and efficient method for this transformation is the Pechmann condensation.

Experimental Protocol: Pechmann Condensation

-

Reactants: 1,2,4-Trihydroxybenzene (hydroxyhydroquinone) and ethyl acetoacetate (B1235776).

-

Catalyst: A strong acid catalyst such as concentrated sulfuric acid or Amberlyst-15 is typically employed.

-

Procedure:

-

A mixture of 1,2,4-trihydroxybenzene (1 mmol) and ethyl acetoacetate (1.1 mmol) is prepared.

-

The acid catalyst (e.g., 10 mol%) is added to the mixture.

-

The reaction mixture is stirred and heated in an oil bath at a temperature ranging from 110°C to 120°C for a specified duration, typically monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and poured into ice-cold water to precipitate the crude product.

-

The solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent such as ethanol.

-

Selective Methylation to Yield 7-Methoxy-4-methyl-coumarin-8-ol

The subsequent step involves the selective methylation of the 7-hydroxyl group of 7,8-dihydroxy-4-methylcoumarin. This selectivity is crucial for obtaining the desired product.

Experimental Protocol: Selective Methylation

-

Reactants: 7,8-Dihydroxy-4-methylcoumarin, methyl iodide.

-

Base: Potassium carbonate.

-

Solvent: N,N-dimethylformamide (DMF).

-

Procedure:

-

7,8-Dihydroxy-4-methylcoumarin (500 mg) is dissolved in N,N-dimethylformamide (5 mL) in a three-necked flask under an inert atmosphere.

-

Potassium carbonate (1.5 g) is added, and the mixture is stirred for 15 minutes.

-

Methyl iodide (450 µL) is added dropwise to the reaction mixture at 5°C.

-

The reaction is allowed to proceed for approximately 3.5 hours, with progress monitored by TLC.

-

After completion, the reaction is quenched with water, and the pH is adjusted to approximately 3 with hydrochloric acid.

-

The product is extracted with ethyl acetate (B1210297) (3 x 50 mL).

-

The combined organic phases are washed with saturated brine, dried, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica (B1680970) gel column chromatography (petroleum ether: dichloromethane (B109758): acetone (B3395972) = 2:1:0.2) to yield the final product as a white solid.

-

Quantitative Data Summary for Core Synthesis

| Reaction Step | Starting Material | Reagents | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Pechmann Condensation | Resorcinol, Ethyl acetoacetate | - | Amberlyst-15 | Solvent-free | 110 | 2.5 | 95 | [1] |

| Selective Methylation | 7,8-Dihydroxy-4-methylcoumarin | Methyl iodide | K₂CO₃ | DMF | 5 | 3.5 | 53.6 |

Synthesis of 7-Methoxy-4-methyl-coumarin-8-ol Derivatives

The 8-hydroxyl group of the core scaffold serves as a versatile handle for the synthesis of a variety of derivatives through reactions such as etherification, esterification, and glycosylation.

Ether Derivatives (O-alkylation)

The synthesis of ether derivatives at the C8-hydroxyl position can be achieved through Williamson ether synthesis.

General Experimental Protocol: O-alkylation

-

Reactants: 7-Methoxy-4-methyl-coumarin-8-ol, an alkyl halide (e.g., ethyl iodide, benzyl (B1604629) bromide).

-

Base: A suitable base such as potassium carbonate or sodium hydride.

-

Solvent: An aprotic polar solvent like DMF or acetone.

-

Procedure:

-

To a solution of 7-Methoxy-4-methyl-coumarin-8-ol in the chosen solvent, the base is added, and the mixture is stirred at room temperature for a short period.

-

The alkyl halide is then added, and the reaction mixture is heated to reflux and monitored by TLC.

-

Upon completion, the reaction is worked up by pouring it into water and extracting the product with an organic solvent.

-

The organic layer is washed, dried, and concentrated to give the crude product, which is then purified by column chromatography.

-

Ester Derivatives (O-acylation)

Esterification of the 8-hydroxyl group can be accomplished using various acylating agents.

General Experimental Protocol: O-acylation

-

Reactants: 7-Methoxy-4-methyl-coumarin-8-ol, an acylating agent (e.g., acetyl chloride, benzoyl chloride).

-

Base: A tertiary amine base such as triethylamine (B128534) or pyridine.

-

Solvent: An inert solvent like dichloromethane or chloroform.

-

Procedure:

-

7-Methoxy-4-methyl-coumarin-8-ol is dissolved in the solvent, and the base is added.

-

The acylating agent is added dropwise at 0°C, and the reaction is stirred at room temperature until completion (monitored by TLC).

-

The reaction mixture is washed with dilute acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to afford the crude ester, which is purified by recrystallization or column chromatography.

-

Biological Activity and Signaling Pathways

Derivatives of 7-Methoxy-4-methyl-coumarin-8-ol have been reported to exhibit a range of biological activities, particularly as anticancer and anti-inflammatory agents. Their mechanism of action often involves the modulation of key cellular signaling pathways.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Dysregulation of this pathway is a hallmark of many cancers. Several coumarin derivatives have been shown to inhibit this pathway at various nodes.[2]

Logical Relationship of Coumarin Derivative Action on the PI3K/Akt/mTOR Pathway

Caption: Inhibition of the PI3K/Akt/mTOR pathway by coumarin derivatives.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route that transmits signals from the cell surface to the nucleus, regulating processes such as gene expression, cell proliferation, and apoptosis. Coumarin derivatives have been identified as modulators of this pathway.

Experimental Workflow for Assessing MAPK Pathway Inhibition

Caption: Workflow for evaluating MAPK pathway modulation by coumarins.

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response, cell survival, and proliferation. Its constitutive activation is implicated in various inflammatory diseases and cancers. Certain coumarin derivatives have been shown to exert their anti-inflammatory effects by inhibiting this pathway.[3]

Logical Relationship of Coumarin Derivative Action on the NF-κB Pathway

Caption: Inhibition of the NF-κB signaling pathway by coumarin derivatives.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis of 7-Methoxy-4-methyl-coumarin-8-ol and its derivatives. The detailed experimental protocols and tabulated quantitative data offer a valuable resource for chemists and pharmacologists. Furthermore, the elucidation of the interactions of these compounds with key signaling pathways such as PI3K/Akt/mTOR, MAPK, and NF-κB provides a rational basis for the future design and development of novel coumarin-based therapeutic agents. The versatility of the coumarin scaffold, coupled with the potential for diverse functionalization at the 8-position, underscores the continued importance of this class of compounds in drug discovery.

References

Methodological & Application

Application Notes and Protocols: 7-Methoxy-4-methyl-coumarin-8-ol as a Versatile Fluorescent Probe for Enzyme Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 7-Methoxy-4-methyl-coumarin-8-ol as a pro-fluorescent substrate for the sensitive detection of enzyme activity. By leveraging enzymatic reactions that induce a significant change in its fluorescent properties, this coumarin (B35378) derivative can be adapted for high-throughput screening and detailed kinetic analysis of various enzymes.

Introduction

Coumarin-based fluorescent probes are widely employed in biochemical assays due to their high sensitivity, photostability, and the significant change in fluorescence upon enzymatic modification. The core principle involves the enzymatic conversion of a weakly fluorescent or non-fluorescent coumarin derivative into a highly fluorescent product. 7-Methoxy-4-methyl-coumarin-8-ol, a naturally occurring compound isolated from sour orange (Citrus aurantium), possesses the necessary chemical functionalities to be adapted into sensitive probes for at least two major classes of enzymes: O-demethylases (such as Cytochrome P450s) and phosphatases (like Alkaline Phosphatase).[1]

This document outlines the principles and detailed protocols for two primary applications of 7-Methoxy-4-methyl-coumarin-8-ol derivatives in enzyme activity assays.

Principle of Detection

The utility of 7-Methoxy-4-methyl-coumarin-8-ol as a fluorescent probe is based on the modulation of the electronic properties of the coumarin core. The fluorescence of coumarin derivatives is highly dependent on the substituents on the benzopyrone ring.[2]

-

O-demethylase Activity: The methoxy (B1213986) group at the 7-position can be enzymatically cleaved by O-demethylases, such as certain Cytochrome P450 (CYP) enzymes, to yield 7-hydroxy-4-methyl-coumarin-8-ol.[3][4] This conversion from a methoxy to a hydroxyl group at the 7-position typically results in a significant increase in fluorescence intensity and a shift in the emission wavelength, providing a direct measure of enzyme activity.[3]

-

Phosphatase Activity: The hydroxyl group at the 8-position can be chemically modified to introduce a phosphate (B84403) group, creating a non-fluorescent pro-fluorophore, 7-Methoxy-4-methyl-coumarin-8-phosphate. Phosphatase enzymes, such as alkaline phosphatase (ALP), can hydrolyze this phosphate ester, regenerating the parent 7-Methoxy-4-methyl-coumarin-8-ol and restoring fluorescence.[5] This "turn-on" fluorescence signal is directly proportional to the phosphatase activity.

Data Presentation

The following tables summarize the key quantitative data for the parent fluorophore and its derivatives relevant to these applications.

Table 1: Spectroscopic Properties of Relevant Coumarin Derivatives

| Compound | Excitation Max (λex) | Emission Max (λem) | Molar Extinction Coefficient (ε) | Quantum Yield (Φ) | Solvent |

| 7-Methoxy-4-methylcoumarin | ~320 nm | ~380 nm | Not widely reported | Low | Aqueous Buffer |

| 7-Hydroxy-4-methylcoumarin | ~360 nm | ~450 nm | ~18,000 M⁻¹cm⁻¹ | High | Aqueous Buffer (pH > 8) |

| 7-Amino-4-methylcoumarin | 341-351 nm[2] | 430-441 nm[2] | 1.78 x 10⁴ L·mol⁻¹·cm⁻¹[2] | High | Ethanol[2] |

| 7-Methoxycoumarin-4-acetic acid | 323.8 nm[6] | ~390 nm[6] | 11,820 M⁻¹cm⁻¹[6] | 0.18[6] | Methanol[6] |

Table 2: Enzyme Kinetic Parameters for Similar Coumarin-Based Assays

| Enzyme Family | Substrate | K_m_ (μM) | V_max_ (relative units) |

| Cytochrome P450 (CYP2A6) | 6-Methylcoumarin | 0.64-0.91[7] | 0.81-0.89 min⁻¹[7] |

| Alkaline Phosphatase | Fluorescein-coumarin-phosphate | Not specified | Detection limit: 0.006 mU/mL[5] |

Experimental Protocols

Application 1: Assay for O-demethylase Activity

This protocol describes a continuous kinetic assay to measure the activity of O-demethylating enzymes, such as specific cytochrome P450 isoforms, using 7-Methoxy-4-methyl-coumarin-8-ol as the substrate.

Diagram 1: Experimental Workflow for O-demethylase Assay

Caption: Workflow for O-demethylase activity assay.

Materials:

-

7-Methoxy-4-methyl-coumarin-8-ol

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Tris-HCl buffer (100 mM, pH 7.4)

-

Enzyme source (e.g., liver microsomes or recombinant CYP enzyme)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a 10 mM stock solution of 7-Methoxy-4-methyl-coumarin-8-ol in DMSO.

-

Prepare the assay buffer: 100 mM Tris-HCl, pH 7.4.

-

Prepare the enzyme solution by diluting the microsomes or recombinant enzyme in the assay buffer to the desired concentration.

-

In a 96-well black microplate, add the following to each well:

-

100 µL of assay buffer

-

Enzyme solution (e.g., 20 µL)

-

Substrate solution (diluted from stock, e.g., 10 µL for a final concentration of 1-10 µM)

-

-

Include appropriate controls:

-

No-enzyme control: Replace the enzyme solution with an equal volume of assay buffer.

-

No-substrate control: Replace the substrate solution with an equal volume of DMSO.

-

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system (e.g., 20 µL) to each well.

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm.

-

Data Analysis:

-

Plot fluorescence intensity versus time for each well.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve.

-

To quantify the enzyme activity, create a standard curve using known concentrations of the fluorescent product (7-hydroxy-4-methyl-coumarin-8-ol, if available, or a related 7-hydroxycoumarin).

-

Application 2: Assay for Phosphatase Activity

This protocol describes an end-point assay for measuring phosphatase activity using a synthesized phosphate-derivatized probe, 7-Methoxy-4-methyl-coumarin-8-phosphate.

Diagram 2: Signaling Pathway for Phosphatase Detection

Caption: Enzymatic conversion of the probe by phosphatase.

Materials:

-

7-Methoxy-4-methyl-coumarin-8-phosphate (pro-fluorescent substrate)

-

Alkaline Phosphatase (ALP) or other phosphatase of interest

-

Assay buffer appropriate for the phosphatase (e.g., 100 mM Tris-HCl, 1 mM MgCl₂, pH 9.5 for ALP)

-

Stop solution (e.g., 0.1 M Na₃PO₄)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Synthesize and purify 7-Methoxy-4-methyl-coumarin-8-phosphate. This typically involves reacting 7-Methoxy-4-methyl-coumarin-8-ol with a phosphorylating agent.

-

Prepare a stock solution of the substrate in an appropriate solvent (e.g., DMSO or aqueous buffer).

-

Prepare serial dilutions of the enzyme in the assay buffer.

-

In a 96-well black microplate, add the following to each well:

-

50 µL of assay buffer

-

25 µL of the enzyme dilution

-

-

Include appropriate controls:

-

No-enzyme control: 25 µL of assay buffer instead of the enzyme solution.

-

Positive control: A known amount of 7-Methoxy-4-methyl-coumarin-8-ol to generate a standard curve.

-

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C for ALP) for 5 minutes.

-

Initiate the reaction by adding 25 µL of the substrate solution to each well.

-

Incubate the plate at the optimal temperature for a fixed period (e.g., 15-60 minutes).

-

Stop the reaction by adding 50 µL of the stop solution to each well.

-

Measure the fluorescence intensity at an excitation wavelength of approximately 330 nm and an emission wavelength of approximately 400 nm (these wavelengths may need to be optimized for 7-Methoxy-4-methyl-coumarin-8-ol).

-

Data Analysis:

-

Subtract the fluorescence of the no-enzyme control from all other readings.

-

Plot the fluorescence intensity against the enzyme concentration.

-

Determine the enzyme activity from the standard curve of the fluorescent product.

-

Conclusion

7-Methoxy-4-methyl-coumarin-8-ol serves as a versatile scaffold for the development of fluorescent probes for a range of enzymatic activities. The protocols outlined here for O-demethylase and phosphatase assays provide a robust starting point for researchers in drug discovery and basic science. The high sensitivity and adaptability of these assays make them suitable for high-throughput screening of enzyme inhibitors and for detailed kinetic studies. Further optimization of buffer conditions, substrate concentration, and incubation times may be necessary for specific enzymes and applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. A direct, highly sensitive fluorometric assay for a microsomal cytochrome P450-mediated O-demethylation using a novel coumarin analog as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Ratiometric detection and imaging of endogenous alkaline phosphatase activity by fluorescein-coumarin-based fluorescence probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 7-Methoxycoumarin-4-acetic acid [omlc.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Live-Cell Imaging with 7-Methoxy-4-methyl-coumarin-8-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin (B35378) derivatives are a versatile class of fluorophores widely utilized in biological imaging due to their favorable photophysical properties, including high quantum yields and sensitivity to the cellular microenvironment.[1] 7-Methoxy-4-methyl-coumarin-8-ol is a naturally occurring coumarin compound isolated from sources such as sour orange (Citrus aurantium).[2] While specific live-cell imaging applications of this particular derivative are not extensively documented, its structural similarity to other fluorescent coumarins suggests its potential as a valuable probe in cellular imaging. These application notes provide a detailed, generalized protocol for the use of 7-Methoxy-4-methyl-coumarin-8-ol in live-cell imaging, based on established methodologies for similar coumarin-based probes.

Potential Applications

Based on the known applications of coumarin derivatives, 7-Methoxy-4-methyl-coumarin-8-ol could potentially be employed in various live-cell imaging applications, including:

-

Organelle Imaging: Many coumarin-based probes are designed to selectively accumulate in specific organelles like the endoplasmic reticulum or lipid droplets, enabling their visualization.[1]

-

Ion Detection: Modified coumarins can act as chemosensors for biologically important metal ions such as Cu²⁺ and Zn²⁺, often exhibiting a change in fluorescence upon ion binding.[1]

-

Sensing Cellular Microenvironment: The fluorescence of certain coumarin derivatives is sensitive to local environmental factors like polarity and viscosity.[1]

Quantitative Data

| Derivative Name/Number | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Target Organelle/Analyte | Cell Permeability | Reference |

| 7-Amino-4-methylcoumarin (AMC) | 341-351 | 430-441 | ~0.63 | ~90 | General cellular stain, Enzyme substrate | Good | [3][4] |

| 7-Hydroxy-4-methylcoumarin (HMC) | 320 | 450 (in water) | - | 130 | pH indicator, Enzyme substrate | Good | [3] |

| Coumarin-based ER Probes | 400 | 435-525 | 0.60 | - | Endoplasmic Reticulum | Good |

Experimental Protocols

The following is a generalized protocol for live-cell imaging using 7-Methoxy-4-methyl-coumarin-8-ol. Note: Optimal conditions such as probe concentration and incubation time should be determined empirically for each cell type and experimental setup.

I. Reagent Preparation

-

Stock Solution Preparation:

-

Prepare a 1-10 mM stock solution of 7-Methoxy-4-methyl-coumarin-8-ol in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Vortex thoroughly to ensure the compound is completely dissolved.

-

Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.[2]

-

II. Cell Culture and Staining

-

Cell Seeding:

-